Cas no 1936070-70-0 (N-benzyl-N-hydroxypyridine-4-carboxamide)

N-benzyl-N-hydroxypyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxamide, N-hydroxy-N-(phenylmethyl)-
- N-benzyl-N-hydroxypyridine-4-carboxamide
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- MDL: MFCD29041039
- Inchi: 1S/C13H12N2O2/c16-13(12-6-8-14-9-7-12)15(17)10-11-4-2-1-3-5-11/h1-9,17H,10H2
- InChI Key: LLPNQXUOEDNKGW-UHFFFAOYSA-N
- SMILES: C1=NC=CC(C(N(O)CC2=CC=CC=C2)=O)=C1
N-benzyl-N-hydroxypyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209083-0.1g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 0.1g |
$407.0 | 2023-09-16 | |
Enamine | EN300-209083-5g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 5g |
$3396.0 | 2023-09-16 | |
1PlusChem | 1P01BAVE-1g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 1g |
$1511.00 | 2023-12-19 | |
1PlusChem | 1P01BAVE-10g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 10g |
$6288.00 | 2023-12-19 | |
Enamine | EN300-209083-0.05g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 0.05g |
$273.0 | 2023-09-16 | |
Enamine | EN300-209083-10.0g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 10g |
$5037.0 | 2023-06-07 | |
Enamine | EN300-209083-5.0g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 5g |
$3396.0 | 2023-06-07 | |
Enamine | EN300-209083-1.0g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 1g |
$1172.0 | 2023-06-07 | |
1PlusChem | 1P01BAVE-50mg |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 50mg |
$388.00 | 2024-06-17 | |
Enamine | EN300-209083-10g |
N-benzyl-N-hydroxypyridine-4-carboxamide |
1936070-70-0 | 95% | 10g |
$5037.0 | 2023-09-16 |
N-benzyl-N-hydroxypyridine-4-carboxamide Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on N-benzyl-N-hydroxypyridine-4-carboxamide
Introduction to N-benzyl-N-hydroxypyridine-4-carboxamide (CAS No. 1936070-70-0)
N-benzyl-N-hydroxypyridine-4-carboxamide, with the chemical identifier CAS No. 1936070-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its N-benzyl and N-hydroxypyridine-4-carboxamide functional groups, has garnered attention due to its potential applications in drug discovery and medicinal chemistry.
The structural framework of N-benzyl-N-hydroxypyridine-4-carboxamide consists of a pyridine core substituted at the 4-position with a carboxamide group, which is further modified with a benzyl moiety at the nitrogen atom. This particular arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
In recent years, there has been a growing interest in pyridine derivatives due to their wide range of biological activities. Pyridine-based compounds are known for their role as pharmacophores in various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The presence of both hydroxyl and amide functionalities in N-benzyl-N-hydroxypyridine-4-carboxamide suggests that it may exhibit multiple modes of interaction with biological targets, making it a promising candidate for further exploration.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The benzyl group can serve as a protecting group for amine functionalities, while the hydroxypyridine moiety can participate in hydrogen bonding interactions with biological targets. These features make N-benzyl-N-hydroxypyridine-4-carboxamide an attractive building block for the synthesis of novel therapeutic agents.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. For instance, researchers have demonstrated that pyridine-based compounds can modulate enzyme activity and interfere with signaling pathways involved in disease progression. The< strong>N-benzyl-N-hydroxypyridine-4-carboxamide has been investigated for its potential to interact with various enzymes and receptors, suggesting that it may have therapeutic applications in areas such as inflammation and neurodegenerative diseases.
The synthesis of N-benzyl-N-hydroxypyridine-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of 4-pyridinedcarboxylic acid with benzylamine, followed by hydroxylation and subsequent amide formation. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and scalability of the synthesis.
The pharmacological properties of N-benzyl-N-hydroxypyridine-4-carboxamide have been studied in various preclinical models. Initial experiments have shown that this compound exhibits moderate affinity for certain enzymes and receptors, suggesting that it may have therapeutic potential. Further research is needed to fully elucidate its mechanism of action and to assess its safety profile.
In conclusion, N-benzyl-N-hydroxypyridine-4-carboxamide (CAS No. 1936070-70-0) is a compound with significant promise in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and medicinal chemistry. As our understanding of pyridine derivatives continues to grow, compounds like N-benzyl-N-hydroxypyridine-4-carboxamide are likely to play an increasingly important role in the development of new therapeutic agents.
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